

Application Note: Zatolmilast (BPN14770) for In Vivo Mouse Studies

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Zatolmilast**, also known as BPN14770, is a selective, allosteric inhibitor of phosphodiesterase-4D (PDE4D).[1] PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in immune and central nervous system cells.[2] By inhibiting PDE4D, **zatolmilast** increases intracellular cAMP levels, which is believed to promote the maturation and enhance the connectivity of neurons.[1] This mechanism has positioned **zatolmilast** as a promising therapeutic candidate for neurodevelopmental disorders, particularly Fragile X Syndrome (FXS), for which it has undergone clinical trials.[1][3] Preclinical studies in mouse models of FXS have shown that **zatolmilast** can ameliorate various behavioral phenotypes, and these results have been predictive of outcomes in human trials.[1][4]

Quantitative Data Summary

The following table summarizes a published dosage regimen for **zatolmilast** in an in vivo mouse study investigating neuroinflammation. While this specific study found **zatolmilast** did not have anti-neuroinflammatory effects, the protocol provides a valuable reference for administration in mice.[5][6]

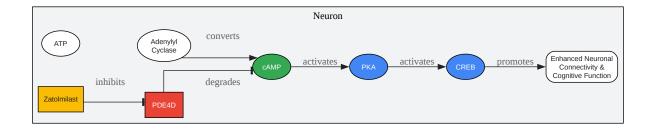


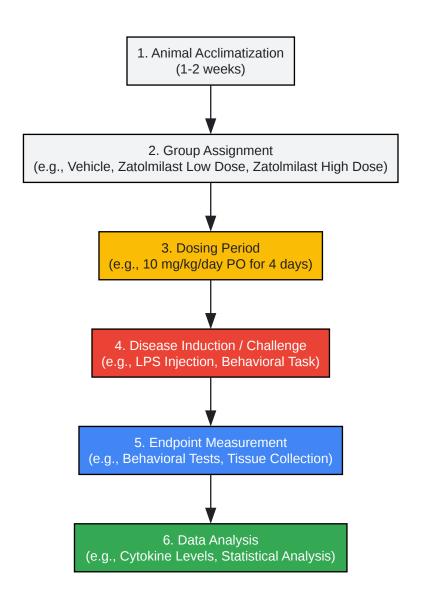
Parameter	Details	Source
Compound	Zatolmilast (BPN14770)	[5]
Animal Model	C57BL/6J Mice	[5]
Dosage	10 mg/kg	[5]
Administration Route	Oral (p.o.)	[5]
Frequency	Once daily	[5]
Duration	4 consecutive days	[5]
Vehicle	10% N-methyl-2-pyrrolidone,60% polyethylene glycol 400,30% distilled water	[5]
Dosing Volume	5 mL/kg	[5]

Zatolmilast Signaling Pathway

Zatolmilast's primary mechanism of action is the selective inhibition of the PDE4D enzyme. This prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP response element-binding protein (CREB). This signaling cascade is crucial for synaptic plasticity, memory formation, and neuronal maturation.[7][8]







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